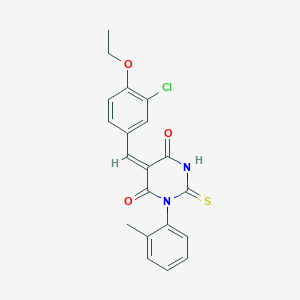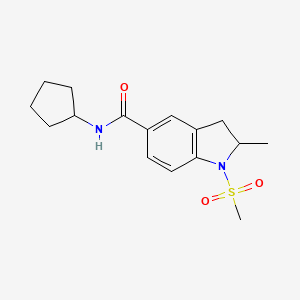
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that plays a critical role in regulating energy metabolism in cells. A-769662 has shown potential in treating metabolic disorders such as diabetes and obesity.
Mécanisme D'action
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change that allows for the phosphorylation and activation of the α-subunit of AMPK. Activated AMPK then regulates several metabolic pathways, including glucose uptake, fatty acid oxidation, and protein synthesis.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to have several biochemical and physiological effects. It increases glucose uptake in skeletal muscle and adipose tissue by translocating glucose transporter 4 (GLUT4) to the plasma membrane. It also increases fatty acid oxidation by upregulating the expression of genes involved in fatty acid metabolism. N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to decrease hepatic glucose production by inhibiting gluconeogenesis. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and to protect against oxidative stress by upregulating antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide is its specificity for AMPK activation. It has been shown to activate AMPK in a dose-dependent manner without affecting other kinases. However, one limitation of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide is its short half-life, which can make it difficult to use in experiments. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide. One direction is to investigate the potential of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide in treating metabolic disorders such as diabetes and obesity. Another direction is to explore the mechanisms by which N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide exerts its anti-inflammatory and antioxidant effects. Additionally, further research is needed to fully understand the off-target effects of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide and to develop more specific AMPK activators.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide involves several steps. The first step is the preparation of 4-bromo-2-isobutoxybenzoic acid from 2-isobutoxybenzoic acid. The second step involves the reaction of 4-bromo-2-isobutoxybenzoic acid with 2-amino-2-methylpropan-1-ol to form the intermediate compound, N-(2-hydroxy-1,1-dimethylethyl)-4-bromo-2-isobutoxybenzamide. The final step is the reduction of the bromine atom to form N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide.
Applications De Recherche Scientifique
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake in skeletal muscle and adipose tissue, increase fatty acid oxidation, and decrease hepatic glucose production. N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(2)9-19-13-7-5-12(6-8-13)14(18)16-15(3,4)10-17/h5-8,11,17H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRGKJQZLAWAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5962949.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5962960.png)
![5,5-dimethyl-2-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B5962967.png)


![(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5963001.png)
![3-(2-methoxyphenyl)-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5963003.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B5963011.png)
![N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5963018.png)
![1-[benzyl(methyl)amino]-3-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5963021.png)
![N-(3-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5963039.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5963046.png)
![1,5-dimethyl-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone)](/img/structure/B5963060.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)